(1R)-1,2-diphenylethan-1-amine

Vue d'ensemble

Description

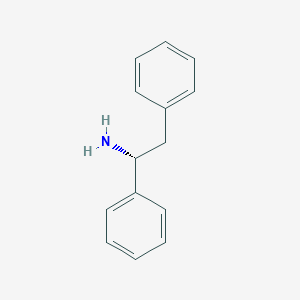

(1R)-1,2-Diphenylethan-1-amine is a chiral amine compound characterized by the presence of two phenyl groups attached to an ethane backbone, with an amine group at the first carbon. This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry, due to its unique structural properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1,2-diphenylethan-1-amine typically involves the reduction of the corresponding ketone, (1R)-1,2-diphenylethanone, using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective reduction of the ketone to the amine.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or imine intermediates. This method offers a more efficient and scalable approach, utilizing catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.

Analyse Des Réactions Chimiques

Types of Reactions: (1R)-1,2-Diphenylethan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an aqueous or acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of nitro or bromo derivatives of the phenyl rings.

Applications De Recherche Scientifique

(1R)-1,2-Diphenylethan-1-amine has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.

Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds, including pharmaceuticals.

Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of dyes and polymers.

Mécanisme D'action

The mechanism of action of (1R)-1,2-diphenylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The amine group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The phenyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

(1S)-1,2-Diphenylethan-1-amine: The enantiomer of (1R)-1,2-diphenylethan-1-amine, differing in its stereochemistry.

1,2-Diphenylethane: Lacks the amine group, making it less reactive in certain chemical reactions.

1,2-Diphenylethanol: Contains a hydroxyl group instead of an amine, leading to different reactivity and applications.

Uniqueness: this compound is unique due to its chiral nature and the presence of both phenyl and amine groups, which confer distinct reactivity and binding properties. This makes it a valuable compound in asymmetric synthesis and as a precursor for chiral drugs and catalysts.

Activité Biologique

(1R)-1,2-diphenylethan-1-amine, also known as (1R)-1,2-diphenylethylamine, is a chiral amine that has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 213.28 g/mol. The compound features two phenyl groups attached to a central carbon atom that bears an amine functional group. Its stereochemistry is crucial for its biological activity, as different enantiomers can exhibit varying effects.

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems:

- Dopaminergic Activity : Studies indicate that this compound may influence dopaminergic pathways, which are vital in mood regulation and reward mechanisms. It has been shown to act as a dopamine reuptake inhibitor, potentially enhancing dopaminergic signaling .

- Serotonergic Effects : There is evidence suggesting that this compound may also interact with serotonin receptors, which could contribute to its antidepressant-like effects in animal models .

Pharmacological Effects

The pharmacological effects of this compound include:

- Antidepressant-like Effects : In preclinical studies, administration of this compound has shown significant reductions in depressive behaviors in rodent models .

- Cognitive Enhancement : Some studies have reported improvements in cognitive functions such as memory and learning when administered to animals subjected to stress or cognitive decline .

Safety and Toxicity

Toxicological assessments have indicated that this compound exhibits a relatively low toxicity profile at therapeutic doses. However, comprehensive studies are required to fully understand its safety margins and potential side effects.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Propriétés

IUPAC Name |

(1R)-1,2-diphenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11,15H2/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGGNTMERRTPLR-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50362564 | |

| Record name | (1R)-1,2-Diphenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34645-25-5 | |

| Record name | (1R)-1,2-Diphenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.